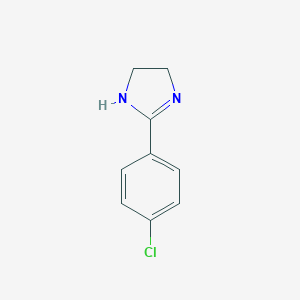

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole

Descripción general

Descripción

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole, commonly referred to as CHDI, is an important organic compound with a wide range of applications in scientific research and laboratory experiments. CHDI has a unique structure that enables it to interact with various biological molecules and has been used in both in vitro and in vivo studies.

Aplicaciones Científicas De Investigación

Antimicrobial Agent

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole: has been studied for its potential as an antimicrobial agent. The compound’s structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This makes it a candidate for treating bacterial infections, particularly those resistant to conventional antibiotics .

Anticancer Activity

Research has indicated that derivatives of this compound may exhibit anticancer properties. By interfering with the signaling pathways within cancer cells, these derivatives can induce apoptosis (programmed cell death) and inhibit tumor growth. This is particularly relevant in the context of breast cancer, where certain derivatives have shown promising results against estrogen receptor-positive human breast adenocarcinoma cancer cell lines .

Molecular Modelling

The compound’s structure is suitable for molecular modeling studies. These studies can predict how the compound interacts with various biological targets, which is crucial for drug design and development. By understanding the binding modes and affinities, researchers can modify the compound to enhance its efficacy and reduce potential side effects .

Pharmacological Studies

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole: can be used in pharmacological studies to explore its mechanism of action. This includes investigating its effects on different enzymes, receptors, and ion channels. Such studies contribute to a deeper understanding of the compound’s therapeutic potential and its role in physiological processes .

Synthetic Intermediate

This compound can serve as a synthetic intermediate in the preparation of more complex molecules. Its chemical structure allows for various modifications, making it a versatile building block in synthetic organic chemistry. Researchers can use it to synthesize new compounds with potential applications in medicine and industry.

Biochemical Research

In biochemical research, 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole can be utilized to study its interaction with biomolecules. This includes examining how it affects proteins, DNA, and other cellular components. Insights gained from such studies can inform the development of new therapeutic strategies.

Analytical Chemistry

The compound’s unique properties make it useful in analytical chemistry as a reagent or a standard. It can be used to develop new analytical methods or improve existing ones, enhancing the detection and quantification of various substances in complex mixtures.

Material Science

Finally, 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole may find applications in material science. Its structural features could be exploited to create novel materials with specific properties, such as enhanced conductivity or improved thermal stability. This could lead to advancements in electronics, coatings, and other technological applications.

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Similar compounds have been shown to interact with their targets and cause significant changes . For instance, indole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds, such as paclobutrazol, have been shown to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . For instance, some compounds showed improved kinetic solubilities compared to their parental compounds and were metabolically stable in vitro . The maximum concentrations reached after oral administration, elimination half-lives, and bioavailabilities were also reported .

Result of Action

Similar compounds have shown various biological activities, suggesting that this compound may also have diverse effects .

Action Environment

It’s worth noting that the action of similar compounds can be influenced by various environmental factors .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMWMBLBTZAVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299300 | |

| Record name | 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |

CAS RN |

13623-52-4 | |

| Record name | 13623-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How is 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole synthesized according to the research?

A1: The research paper describes a novel synthetic route to obtain 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole. [] The process starts with the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines. These imidates are then reacted with ethylenediamine to yield the desired 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole. This synthetic approach offers a facile and efficient method for obtaining this specific N-heterocycle.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.